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molecular formula C7H5NO4 B020821 2-Hydroxy-4-nitrobenzaldehyde CAS No. 2460-58-4

2-Hydroxy-4-nitrobenzaldehyde

Cat. No. B020821
M. Wt: 167.12 g/mol
InChI Key: HHDPXULKSZZACU-UHFFFAOYSA-N
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Patent
US07732477B2

Procedure details

6.0 g (35.5 mmol) of 2-(hydroxymethyl)-5-nitrophenol and 3.1 g (35.5 mmol) of activated manganese (IV) oxide in 100 ml of chloroform are heated under reflux for 20 h. The mixture is filtered through kieselguhr, concentrated and dried under high vacuum. The title compound is directly reacted further.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[OH:12]>C(Cl)(Cl)Cl.[O-2].[Mn+4].[O-2]>[OH:12][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:3]=1[CH:2]=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OCC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
3.1 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The title compound is directly reacted further

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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